(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3/c1-16-23(25(35)33(32(16)2)20-9-4-3-5-10-20)31-24(34)18(15-30)14-21-11-12-22(36-21)17-7-6-8-19(13-17)26(27,28)29/h3-14H,1-2H3,(H,31,34)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWZQADCJPSBN-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include the Knoevenagel condensation, which is a well-studied reaction in organic chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide exhibit significant anticancer properties. Studies suggest that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrazole compounds have been shown to target the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cancer progression .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies have demonstrated its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant in the treatment of inflammatory diseases such as asthma and arthritis. The structural features of the compound may enhance its binding affinity to the 5-LOX enzyme, leading to reduced inflammation .
Pharmacology
2.1 Drug Development
The unique chemical structure of (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide positions it as a promising candidate for drug development. Its ability to modulate various biological pathways makes it a suitable lead compound for synthesizing new pharmacological agents. The compound's efficacy can be further enhanced through structural modifications aimed at improving solubility and bioavailability .
2.2 Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains. The presence of functional groups such as cyano and furan may contribute to its ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways in bacteria .
Material Science
3.1 Organic Electronics
In material science, compounds with pyrazole structures have been explored for their applications in organic electronics, particularly as organic semiconductors or photovoltaic materials. The electron-withdrawing nature of the cyano group and the conjugated furan moiety can enhance charge transport properties, making this compound a candidate for further investigation in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with several analogs, differing primarily in substituents on the acrylamide chain and aromatic rings. Key comparisons include:
Substituent Variations on the Aromatic Ring
- : (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide Replaces the trifluoromethylphenyl-furan group with a 2,4-dichlorophenyl moiety.
- : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Substitutes the cyano-enamide with an acetamide group and retains the dichlorophenyl substituent. The absence of the cyano group reduces electrophilicity, likely impacting reactivity and target engagement .
Modifications to the Furan Substituent
- : (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Features a nitro and methyl-substituted furan instead of the trifluoromethylphenyl group. The nitro group increases polarity and may affect redox properties, while the trifluoromethyl group enhances metabolic stability and membrane permeability .
Core Scaffold Derivatives
- : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Replaces the acrylamide with an acetamide chain and introduces a methylsulfanyl group. The thioether group increases lipophilicity but may reduce oxidative stability compared to the cyano-enamide .
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : The trifluoromethyl group in the target compound likely increases LogP compared to dichlorophenyl or nitro-substituted analogs, enhancing blood-brain barrier penetration .
- Electrophilicity: The cyano group in the enamide chain may facilitate covalent interactions with target proteins, a feature absent in acetamide derivatives like .
Research Findings and Data Analysis
Table 1: Structural and Property Comparison of Analogous Compounds
*Molecular weights estimated based on structural formulae.
Biological Activity
The compound (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 530.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H26N6O3 |
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | (E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide |
| InChI Key | ZNCFNCZDHPRQDQ-PTGBLXJZSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX) involved in the inflammatory process.
- Signal Transduction : It could modulate signal transduction pathways that lead to altered gene expression related to inflammation and tumorigenesis.
- Receptor Binding : The compound may bind to various receptors, affecting cellular responses and contributing to its therapeutic effects.
Anti-inflammatory Activity
Research indicates that compounds similar to (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can reduce inflammation through COX inhibition:
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. For example:
These results suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to this compound:
- Study on Alkaline Phosphatase : A series of pyrazole derivatives were screened against human recombinant alkaline phosphatase, showing varying degrees of inhibition which may correlate with their anti-inflammatory properties .
- Cytotoxicity Assessment : A recent study reported significant cytotoxic effects against HepG2 and P815 cell lines with IC50 values indicating promising anticancer activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives?
- Answer : The compound can be synthesized via condensation reactions using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane with triethylamine as a base. The reaction typically proceeds at 273 K for 3 hours, followed by extraction with ice-cold aqueous HCl to isolate the product .
- Key Steps :
Dissolve 4-aminoantipyrine and the carboxylic acid derivative in dichloromethane.
Add EDC·HCl and triethylamine under stirring at low temperature.
Quench with ice-cold HCl, extract with dichloromethane, and concentrate under reduced pressure.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Use a combination of single-crystal X-ray diffraction (SC-XRD) to resolve the planar amide group and dihedral angles between aromatic rings, and elemental analysis (CHNS) to verify stoichiometry. SC-XRD reveals hydrogen-bonded dimers (R22(10) motif), critical for validating molecular packing .
- Example : In related acetamide derivatives, SC-XRD confirmed dihedral angles of 48.45° between dichlorophenyl and pyrazol-4-yl rings, with N–H···O hydrogen bonding stabilizing the structure .
Advanced Research Questions
Q. How do steric and electronic effects influence the crystal packing and hydrogen-bonding motifs in this compound?
- Answer : Steric repulsion between the amide group and substituents (e.g., trifluoromethylphenyl) forces non-planar conformations, altering dihedral angles (e.g., 80.70° in dichlorophenyl analogs). Hydrogen-bonded R22(10) dimers dominate packing, but bulky substituents may reduce symmetry. Use SC-XRD to compare torsion angles and Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can contradictory crystallographic data (e.g., varying dihedral angles) be resolved in structural studies?
- Answer :
Perform density functional theory (DFT) calculations to compare experimental and optimized geometries.
Analyze thermal displacement parameters (Ueq) to identify dynamic disorder or static lattice distortions.
Cross-validate with spectroscopic data (e.g., NMR coupling constants) to assess conformational flexibility .
Q. What experimental design strategies optimize yield and purity in large-scale synthesis?
- Answer : Apply Design of Experiments (DoE) principles to screen variables (temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems enable precise control of reaction parameters (e.g., residence time, mixing efficiency) and reduce side-product formation. Statistical modeling (e.g., response surface methodology) identifies optimal conditions .
Q. What mechanistic insights explain the formation of byproducts during condensation reactions?
- Answer : Byproducts often arise from incomplete activation of the carboxylic acid or competing nucleophilic attack. Use in situ FTIR or LC-MS to monitor intermediate species. For example, unreacted cyanoacetic acid may form cyclic dimers under acidic conditions. Adjusting the stoichiometry of EDC·HCl or adding catalytic DMAP suppresses side reactions .
Q. How can hygroscopic intermediates be handled to prevent hydrolysis during synthesis?
- Answer :
Use anhydrous solvents (e.g., dichloromethane dried over molecular sieves).
Conduct reactions under inert gas (N2/Ar) with strict moisture control.
Quench reactions with ice-cold aqueous HCl to precipitate intermediates rapidly, minimizing water contact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
